molecular formula C9H10O2 B7884174 6-Methyl-6,7-dihydrobenzofuran-4(5H)-one

6-Methyl-6,7-dihydrobenzofuran-4(5H)-one

Cat. No.: B7884174
M. Wt: 150.17 g/mol
InChI Key: ZHULAUSPJVAEMB-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydrobenzofuran-4(5H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methyl group at the 6th position and a ketone group at the 4th position gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7-dihydrobenzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-hydroxyphenyl)propan-2-one under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydrobenzofuran-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methyl group and other positions on the benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6-Methyl-6,7-dihydrobenzofuran-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydrobenzofuran-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

6-Methyl-6,7-dihydrobenzofuran-4(5H)-one can be compared with other benzofuran derivatives, such as:

    Benzofuran: The parent compound without any substituents.

    2-Methylbenzofuran: A benzofuran derivative with a methyl group at the 2nd position.

    4-Hydroxybenzofuran: A benzofuran derivative with a hydroxyl group at the 4th position.

The uniqueness of this compound lies in the presence of both a methyl group and a ketone group, which confer distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

IUPAC Name

6-methyl-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHULAUSPJVAEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CO2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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